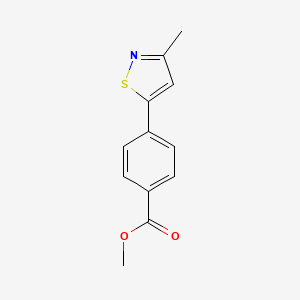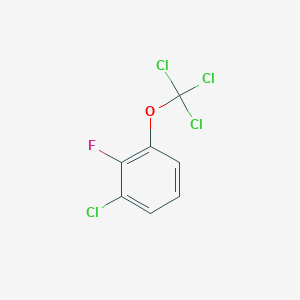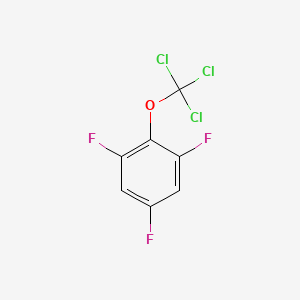
4-(3-甲基-1,2-噻唑-5-基)苯甲酸甲酯
描述
4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
科学研究应用
4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Industry: The compound is used in the production of dyes, pigments, and other materials.
作用机制
Target of Action
Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate is a derivative of thiazole, a heterocyclic compound. Thiazoles are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) . .
Mode of Action
For instance, Voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
生化分析
Biochemical Properties
Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate, have been shown to inhibit certain enzymes involved in microbial growth, making them effective antimicrobial agents . The compound’s interaction with these enzymes often involves binding to the active site, thereby inhibiting the enzyme’s activity and preventing the growth of microorganisms.
Cellular Effects
Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . Additionally, Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate may alter the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the target. For instance, Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate may inhibit the activity of enzymes involved in DNA replication, thereby preventing cell division and proliferation . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives, including Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate, can remain stable under specific conditions, but may degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function, highlighting the importance of monitoring its stability and degradation.
Dosage Effects in Animal Models
The effects of Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity, without causing significant toxicity . At higher doses, Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate may induce toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, emphasizing the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. For example, the compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which can alter its pharmacokinetic properties and impact its therapeutic potential.
Transport and Distribution
The transport and distribution of Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate within cells and tissues are crucial for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . These interactions can affect the compound’s localization and accumulation in target tissues, influencing its therapeutic efficacy and potential side effects. Understanding the transport and distribution mechanisms of Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate is essential for optimizing its use in clinical settings.
Subcellular Localization
The subcellular localization of Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, the compound may accumulate in the mitochondria, affecting cellular respiration and energy production.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester typically involves the reaction of 3-methyl-1,2-thiazole-5-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality.
化学反应分析
Types of Reactions
4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
相似化合物的比较
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester is unique due to its specific substitution pattern on the thiazole ring and the presence of the ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-8-7-11(16-13-8)9-3-5-10(6-4-9)12(14)15-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDSEMNOINVPIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)C2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[Chloro(difluoro)methoxy]-1,2,3-trifluoro-benzene](/img/structure/B1404589.png)


![4-Chloro-2-[chloro(difluoro)-methoxy]-1-fluoro-benzene](/img/structure/B1404595.png)

![1-Chloro-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1404597.png)

![2-Bromo-1-[chloro(difluoro)methoxy]-3-fluoro-benzene](/img/structure/B1404604.png)




![1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1404609.png)
